BenchChemオンラインストアへようこそ!

(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine

Kinase inhibitor design p38 MAPK JNK3

(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine (CAS 1211531-84-8; molecular formula C₉H₁₀N₄; molecular weight 174.20 g/mol) is a heterocyclic organic compound comprising an imidazole ring N-linked to the 6-position of a pyridine ring bearing a primary aminomethyl (–CH₂NH₂) substituent at the 2-position. The compound belongs to the pyridinyl imidazole pharmacophore class, a privileged scaffold extensively validated in kinase inhibitor discovery, particularly for p38 MAP kinase, TGF-β type I receptor (ALK5), and histone demethylase enzymes.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B12835834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N2C=CN=C2)CN
InChIInChI=1S/C9H10N4/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13/h1-5,7H,6,10H2
InChIKeyFDLWUPPSUSTXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine – Core Structure, Physicochemical Identity, and Procurement-Relevant Classification


(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine (CAS 1211531-84-8; molecular formula C₉H₁₀N₄; molecular weight 174.20 g/mol) is a heterocyclic organic compound comprising an imidazole ring N-linked to the 6-position of a pyridine ring bearing a primary aminomethyl (–CH₂NH₂) substituent at the 2-position . The compound belongs to the pyridinyl imidazole pharmacophore class, a privileged scaffold extensively validated in kinase inhibitor discovery, particularly for p38 MAP kinase, TGF-β type I receptor (ALK5), and histone demethylase enzymes [1][2]. Its dihydrochloride salt form (CAS 1215840-38-2; molecular formula C₉H₁₂Cl₂N₄; molecular weight 247.12 g/mol) is commercially available at 95% purity, enabling direct use as a synthetic building block or reference standard for medicinal chemistry campaigns .

Why Regioisomeric or Scaffold Analogs Cannot Replace (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine in Target-Focused Synthesis


Compounds within the imidazolyl-pyridine methanamine family are not interchangeable because the precise position of the imidazole N-linkage on the pyridine ring and the location of the primary aminomethyl group determine both the geometry of metal coordination at enzyme active sites and the vector of subsequent derivatization. The 6-(1H-imidazol-1-yl) substitution pattern establishes a specific N–N distance and dihedral angle between the imidazole and pyridine nitrogens that differs from regioisomers such as the 5-substituted variant (CAS 1256793-51-7) or the 2-substituted variant [1]. Published structural optimization studies on the pyridinylimidazole scaffold demonstrate that altering the substitution pattern can shift kinase inhibitory selectivity from p38α MAPK to JNK3 by more than 4-fold (IC₅₀ JNK3 = 142 nM vs. IC₅₀ p38α = 34 nM), confirming that even minor regioisomeric changes produce functionally distinct pharmacological profiles [2]. Consequently, procurement of the exact regioisomer is essential for reproducible structure-activity relationship (SAR) studies and for synthesizing target compounds with the intended binding orientation.

Quantitative Differentiation Evidence for (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine vs. Structural Analogs


Regiochemical Positioning Drives Kinase Selectivity: 6-Imidazol-1-yl-pyridin-2-yl vs. Alternative Substitution Patterns

The 6-(1H-imidazol-1-yl)pyridin-2-yl scaffold places the imidazole nitrogen at the pyridine 6-position, ortho to the pyridine nitrogen and adjacent to the 2-aminomethyl group. Published SAR on pyridinylimidazole inhibitors demonstrates that shifting the imidazole substitution pattern alters kinase selectivity: a scaffold with imidazole at the pyridine 4-position yields IC₅₀(p38α) = 34 nM, whereas altering the substitution pattern produces IC₅₀(JNK3) = 142 nM, corresponding to a selectivity shift of approximately 4.2-fold away from p38α toward JNK3 [1]. The 6-substituted regioisomer positions the imidazole moiety for engagement with the ATP-binding pocket hinge region via the pyridine N, while the 2-aminomethyl group provides a solvent-exposed vector for derivatization – a geometry distinct from the 5-imidazol-1-yl regioisomer (CAS 1256793-51-7), in which the imidazole is meta to the pyridine nitrogen, altering the hydrogen-bonding distance to the hinge by approximately 0.7–1.0 Å based on molecular modeling of related scaffolds [1][2].

Kinase inhibitor design p38 MAPK JNK3 Structure-activity relationship

p38α MAP Kinase Class-Level Potency: Pyridinyl Imidazole Pharmacophore IC₅₀ Benchmark of 15–48 nM

Pyridinyl imidazole-type inhibitors, the structural class encompassing (6-(1H-imidazol-1-yl)pyridin-2-yl)methanamine, exhibit IC₅₀ values ranging from 15 to 48 nM against p38 MAP kinase as documented in the BRENDA enzyme database (Fitzgerald et al., 2003; Nat. Struct. Biol., 10, 764–769) [1]. For comparison, the well-characterized pyridinyl imidazole SB 202190 inhibits p38α with IC₅₀ = 50 nM and p38β with IC₅₀ = 100 nM, with negligible activity against ERK, JNK, or other serine/threonine kinases at 10 μM [2]. The class-level potency is attributed to ATP-competitive binding at the kinase hinge region via the pyridine nitrogen, with selectivity driven by interactions in the hydrophobic back pocket that vary with imidazole substitution [3]. The target compound, bearing a free aminomethyl group, serves as the unadorned core scaffold from which these potent inhibitors are elaborated.

p38 MAP kinase inhibition Anticytokine agents CSAIDs Kinase profiling

ALK5/TGF-β Type I Receptor Kinase Inhibition: Structurally Analogous 6-(Pyridin-2-yl)imidazole Scaffold Achieves IC₅₀ = 12 nM

A directly analogous scaffold, 4(5)-(6-alkylpyridin-2-yl)imidazoles, which shares the 6-substituted pyridin-2-yl imidazole connectivity with the target compound, has been evaluated for ALK5 (TGF-β type I receptor) kinase inhibition. The quinoxalinyl analogue 13e inhibited ALK5 phosphorylation with an IC₅₀ of 0.012 μM (12 nM) and achieved >90% inhibition at 0.05 μM in a cell-based luciferase reporter assay using HaCaT cells transiently transfected with the p3TP-luc reporter construct [1]. By comparison, TGF-β RI Kinase Inhibitor III (CAS 356559-13-2), a commercially available imidazolyl-pyridine ALK5 inhibitor, exhibits IC₅₀ = 129 nM for ALK4, 47 nM for ALK5, and only inhibits p38 MAPKα at much higher concentrations (IC₅₀ = 10.6 μM), demonstrating that the pyridinyl imidazole scaffold achieves selectivity for ALK5 over p38α of approximately 225-fold . The 6-(pyridin-2-yl)imidazole connectivity present in the target compound provides the critical N–N chelation geometry for ALK5 hinge binding.

TGF-β signaling ALK5 inhibition Cancer immunotherapy Fibrosis

Primary Aminomethyl Handle Enables Divergent Derivatization Unavailable to Direct Amino-Pyridine Analogs

The 2-aminomethyl (–CH₂NH₂) substituent in (6-(1H-imidazol-1-yl)pyridin-2-yl)methanamine provides a flexible, sp³-hybridized primary amine handle that is geometrically and electronically distinct from the direct ring-attached amine in 6-(1H-imidazol-1-yl)pyridin-2-amine (CAS 1314355-97-9; C₈H₈N₄; MW 160.18 g/mol) . The methylene spacer reduces the electron-withdrawing effect of the pyridine ring on the amine, increasing the amine pKa by approximately 1.5–2.0 log units compared to the directly attached 2-amino analog (estimated from analogous pyridine systems), which translates to enhanced nucleophilicity for reductive amination and amide coupling reactions [1]. The dihydrochloride salt (CAS 1215840-38-2) is commercially available at 95% purity in quantities from 50 mg to 5 g, enabling immediate use in parallel synthesis without additional purification .

Medicinal chemistry Building blocks Reductive amination Amide coupling

Non-Fused Imidazole-Pyridine Architecture Offers Conformational Flexibility Superior to Fused Imidazo[1,2-a]pyridine Analogs for Induced-Fit Binding

The target compound features a non-fused N-aryl imidazole-pyridine architecture with a freely rotatable C–N bond between the imidazole and pyridine rings. In contrast, fused imidazo[1,2-a]pyridine analogs (e.g., imidazo[1,2-a]pyridin-3-yl-methanamine derivatives) lock the two heterocycles into a planar, conformationally restricted geometry . Published kinase inhibitor data show that the non-fused pyridinyl imidazole SB 202190 achieves a Kd of 38 nM for recombinant human p38, with the conformational flexibility at the pyridine-imidazole junction enabling adaptive fit to the ATP-binding pocket [1]. Fused imidazo[1,2-a]pyridine-based inhibitors (e.g., ASK1 inhibitor 10, containing a 6-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine core) achieve IC₅₀ = 14 nM for ASK1 but require the planar fused core to access a different kinase selectivity profile, demonstrating that the non-fused scaffold accesses distinct regions of kinome selectivity space [2].

Scaffold design Conformational flexibility Ligand efficiency Induced-fit binding

Recommended Procurement and Application Scenarios for (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine Based on Quantitative Evidence


Kinase-Focused Library Synthesis for p38α MAPK and ALK5 Inhibitor Lead Generation

Procurement of the dihydrochloride salt (CAS 1215840-38-2, 95% purity) is recommended as the starting scaffold for parallel amide coupling or reductive amination libraries targeting the p38α MAPK and ALK5 kinase hinge-binding pharmacophore. The scaffold's validated class-level p38α IC₅₀ window of 15–48 nM [1] and structural analogy to ALK5 inhibitors with IC₅₀ as low as 12 nM [2] ensure that elaborated derivatives have a high probability of achieving nanomolar target potency. The 2-aminomethyl handle enables diversification with carboxylic acids, sulfonyl chlorides, or aldehydes without requiring protecting group manipulation, enabling rapid SAR exploration in 96-well plate format.

Selectivity Profiling Studies Comparing 6- vs. 5-Imidazolyl Pyridine Regioisomers for Hinge-Binder Geometry Optimization

For research groups investigating the impact of hinge-binding geometry on kinome selectivity, the 6-(1H-imidazol-1-yl) regioisomer should be procured alongside the 5-substituted analog (CAS 1256793-51-7) as a matched pair. Published data demonstrate that pyridinylimidazole substitution pattern alteration shifts kinase selectivity by approximately 4.2-fold between p38α and JNK3 [3], making this regioisomeric pair a powerful tool for probing the relationship between N–N chelation distance and kinase panel selectivity. The comparison is particularly informative for programs aiming to avoid JNK family off-target activity while maintaining p38α or ALK5 potency.

Histone Demethylase (KDM) Inhibitor Synthesis Using the Imidazole-Pyridine Core as a Metal-Chelating Pharmacophore

The imidazole-pyridine scaffold is explicitly claimed in multiple patent families as a core structure for histone demethylase (KDM) inhibitors, with utility in prostate, breast, bladder, and lung cancer models [4]. The (6-(1H-imidazol-1-yl)pyridin-2-yl)methanamine free base provides the metal-chelating N–N bidentate motif required for engaging the Fe(II) catalytic center in Jumonji-domain KDMs, while the aminomethyl group serves as a vector for attaching recognition elements that confer subtype selectivity. This application scenario is supported by Quanticel Pharmaceuticals' patent portfolio (US 2014/0275084 A1; US 9,133,166 B2; EP 2969007 A4) describing substituted imidazole-pyridine derivatives as KDM inhibitors [4].

Reference Standard and Synthetic Intermediate Supply for Process Chemistry Scale-Up

The dihydrochloride salt is available from 10X Chemistry at 95% purity (confirmed by HPLC) in quantities up to 5 g with a 2-week lead time, establishing a reliable commercial supply chain for both milligram-scale medicinal chemistry and gram-scale process development . The MDL registry number MFCD08704497 and CAS 1215840-38-2 provide unambiguous identifiers for procurement documentation, certificate of analysis traceability, and regulatory submissions. For groups requiring the free base form (CAS 1211531-84-8), the dihydrochloride can be quantitatively neutralized under standard aqueous workup conditions, providing access to both salt forms from a single commercial source.

Quote Request

Request a Quote for (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.